L-Isoleucine-15N
Overview
Description
L-Isoleucine-15N is an essential amino acid used in protein synthesis . It is a nonpolar hydrophobic amino acid . The isotope labeled counterparts of L-Isoleucine can be used in NMR investigations designed to probe structure, dynamics, and binding of biological macromolecules . It may also be used as a standard for MS-based applications or as a synthetic precursor .
Molecular Structure Analysis
The linear formula of this compound is CH3CH2CH(CH3)CH(15NH2)CO2H . The molecular weight is 132.17 . The InChI string is 1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i7+1 .Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 132.17 . The optical activity is [α]25/D +40.0°, c = 2 in 5 M HCl . The melting point is 168-170 °C (lit.) .Scientific Research Applications
Metabolic Conversion and Interconversion :
- L-Isoleucine-15N has been used to study metabolic conversions, particularly the conversion of isoleucine to alloisoleucine in rats. The 15N label was observed to remain intact during this conversion, providing insights into the metabolic pathways involved (Mamer & Lépine, 1996).
- Another study on maple syrup urine disease (MSUD) patients showed rapid equilibrium of plasma isoleucine and alloisoleucine, demonstrating the use of this compound in understanding disease-related metabolic alterations (Matthews, Ben-galim, Haymond, & Bier, 1980).
Synthesis and Structural Analysis :
- The synthesis of L-[15N] amino acids, including isoleucine, was achieved via an enzymatic method, highlighting the utility of this compound in biochemical synthesis (Chiriac, Lupan, Bucurenci, Popescu, & Palibroda, 2008).
- In another study, the 15N chemical shift tensors in solid polypeptides containing 15N-labeled L-alanine were analyzed, demonstrating the application of isotopic labeling in understanding protein structures (Shoji, Ozaki, Fujito, Deguchi, Ando, & Ando, 1990).
Metabolic Flux and Amino Acid Interactions :
- Research on astrocytes revealed the transfer of nitrogen from leucine to glutamate, showing how this compound can be instrumental in studying amino acid metabolism (Yudkoff, Daikhin, Lin, Nissim, Stern, Pleasure, & Nissim, 1994).
- The preparation of isoleucine and leucine labeled with 15N in Corynebacterium glutamicum was examined, indicating the role of this compound in microbial amino acid production (Kahana, Gopher, Dorsman, & Lapidot, 1988).
Biotechnological Applications and Microbial Synthesis :
- The production of L-Isoleucine was enhanced in Corynebacterium glutamicum by manipulating metabolic pathways, demonstrating the biotechnological applications of this compound in amino acid production (Vogt, Krumbach, Bang, Ooyen, Noack, Klein, Bott, & Eggeling, 2014).
Mechanism of Action
Target of Action
L-Isoleucine-15N is a nonpolar, hydrophobic, essential amino acid . It is primarily targeted towards protein synthesis . The compound’s primary targets are the proteins in the body, where it plays a crucial role in building and repairing tissues .
Mode of Action
This compound interacts with its targets (proteins) by being incorporated into their structure during protein synthesis . This interaction results in the formation of proteins that have the isotope nitrogen-15 at the positions where isoleucine residues are present .
Biochemical Pathways
This compound is involved in the catabolic pathways of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine . These pathways can be divided into two sequential series of reactions: the common pathway and the distal pathway . The common pathway includes the enzymes branched-chain-amino-acid aminotransferase, branched-chain α-keto acid dehydrogenase complex, and 2-methylacyl-CoA dehydrogenase . These enzymes catalyze the conversion of all three BCAAs to their respective acyl-CoA derivatives .
Pharmacokinetics
The pharmacokinetics of this compound is similar to that of regular L-Isoleucine. It is absorbed in the small intestine and transported to the liver via the portal vein . The liver plays a significant role in the metabolism of this compound . The compound’s ADME properties (Absorption, Distribution, Metabolism, and Excretion) are influenced by factors such as diet, age, and overall health .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the formation of proteins with the nitrogen-15 isotope . This can be used in various research applications, such as tracing the metabolic pathways of isoleucine, studying protein turnover, and investigating the structure, dynamics, and binding of biological macromolecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound . Additionally, the presence of other amino acids can influence the absorption and utilization of this compound .
Safety and Hazards
properties
IUPAC Name |
(2S,3S)-2-(15N)azanyl-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKZVBTJJNPAG-NNXLWEQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443307 | |
Record name | L-Isoleucine-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59935-30-7 | |
Record name | L-Isoleucine-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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